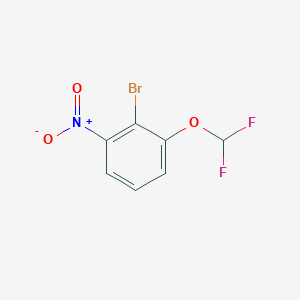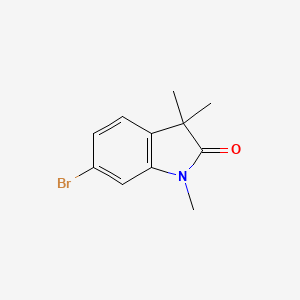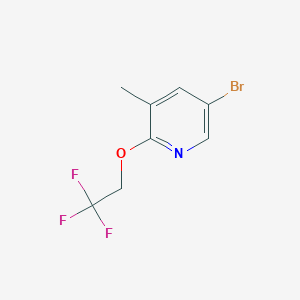
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
“5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular formula C8H7BrF3NO . It has a molecular weight of 270.05 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF3NO/c1-5-2-6(9)3-13-7(5)14-4-8(10,11)12/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.05 . It is typically in liquid form . The storage temperature is room temperature in an inert atmosphere .Scientific Research Applications
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridinethyl-2-(2,2,2-trifluoroethoxy)pyridine has been studied for its potential use in a variety of scientific research applications. For example, this compound has been found to be useful in the synthesis of a variety of organic compounds, such as 5-bromo-3-methyl-2-trifluoromethylpyridine, which is a potential anti-inflammatory agent. In addition, this compound has been studied for its potential use in the synthesis of drugs, such as 5-bromo-3-methyl-2-trifluoromethylpyridine-4-carboxylic acid, which is a potential anti-cancer agent.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridinethyl-2-(2,2,2-trifluoroethoxy)pyridine is still not fully understood. However, it is believed that this compound acts as an electrophile, meaning it is capable of forming covalent bonds with other molecules. This ability to form covalent bonds is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridinethyl-2-(2,2,2-trifluoroethoxy)pyridine are still being studied. However, it is believed that this compound has the potential to act as an anti-inflammatory agent, as well as an anti-cancer agent. In addition, this compound has been studied for its potential ability to act as an antioxidant, which could be beneficial in treating a variety of diseases.
Advantages and Limitations for Lab Experiments
The use of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridinethyl-2-(2,2,2-trifluoroethoxy)pyridine in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is also relatively stable in a variety of environments. In addition, this compound has the potential to act as a catalyst in the synthesis of a variety of organic compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is relatively expensive, and it can also be difficult to work with due to its high reactivity. In addition, this compound can be toxic if not handled correctly, and it can also be difficult to purify.
Future Directions
The potential future directions for the use of 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridinethyl-2-(2,2,2-trifluoroethoxy)pyridine are numerous. For example, this compound could be used in the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In addition, this compound could be used in the synthesis of a variety of other organic compounds, such as polymers, plastics, and dyes. Finally, this compound could also be used in the development of new catalysts for organic synthesis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of oxazoline and thiazoline derivatives, which are known for their insecticidal and acaricidal properties . The nature of these interactions involves the formation of stable complexes with target biomolecules, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their activity and thereby modulating biochemical pathways . Additionally, it can interact with DNA or transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and levels of metabolites . For example, it can inhibit or activate enzymes involved in key metabolic pathways, thereby altering the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported through specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for ensuring that the compound reaches its intended site of action and exerts its effects effectively.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-6(9)3-13-7(5)14-4-8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFHFXVPBQVHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227761 | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-58-0 | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
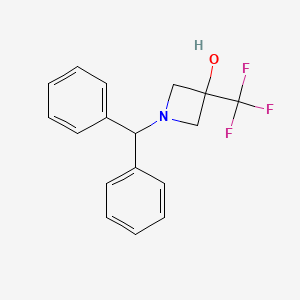
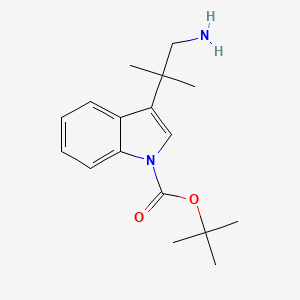
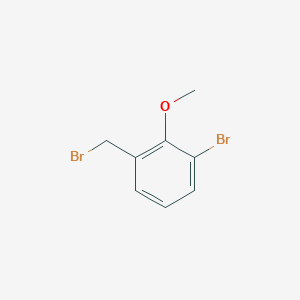
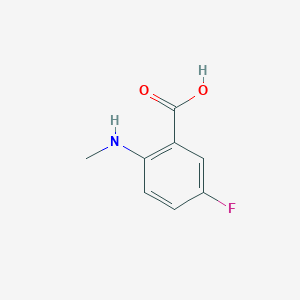
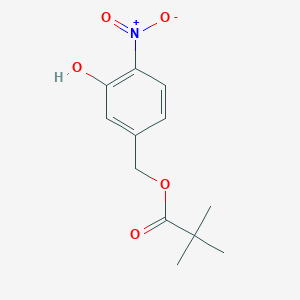
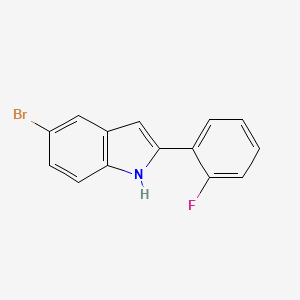
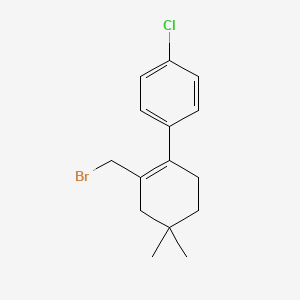
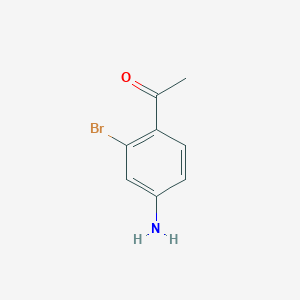
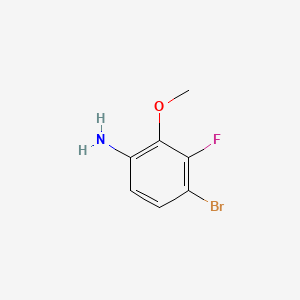
![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)
